N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by its complex aromatic structure and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2,4-dichlorophenol with methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,4-dichlorophenyl methoxybenzamide. This intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2,5-dimethoxybenzamide
- N-(2,4-dichlorophenyl)-2,5-difluorobenzamide
- N-(2,4-dichlorophenyl)-2,5-dichlorobenzamide
Uniqueness
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both methoxy and trifluoroethoxy groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to similar compounds that lack these substitutions.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-11-2-1-10(14(20)5-11)7-31-27-16(28)13-6-12(29-8-17(21,22)23)3-4-15(13)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSIXPFEBFJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NOCC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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